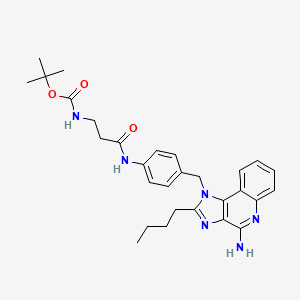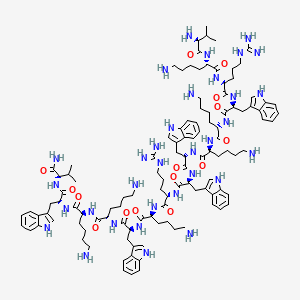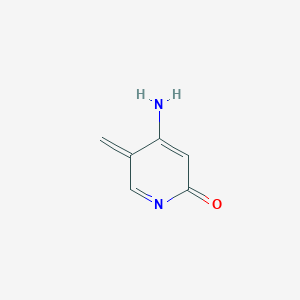
4-Amino-5-methylidenepyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-methylidenepyridin-2-one is a heterocyclic compound containing a six-membered ring with one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-methylidenepyridin-2-one typically involves the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide in methanol under pressure . Another method involves hydrogenating 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using a platinum catalyst .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5-methylidenepyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other useful intermediates.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide, methanol, and platinum catalysts. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridone derivatives, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
4-Amino-5-methylidenepyridin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-methylidenepyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of finerenone, it plays a role in modulating the activity of mineralocorticoid receptors . The exact pathways and targets depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
4-Amino-5-methylidenepyridin-2-one can be compared with other similar compounds, such as:
4-Amino-5-methylpyridin-2-one: This compound is structurally similar but lacks the methylidene group.
2-Chloro-5-methyl-4-pyridinamine: This is a precursor in the synthesis of this compound.
2-Chloro-5-methyl-4-nitro-pyridine-1-oxide: Another precursor used in the synthesis process.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C6H6N2O |
|---|---|
Peso molecular |
122.12 g/mol |
Nombre IUPAC |
4-amino-5-methylidenepyridin-2-one |
InChI |
InChI=1S/C6H6N2O/c1-4-3-8-6(9)2-5(4)7/h2-3H,1,7H2 |
Clave InChI |
HCFBRFLXVBOCHD-UHFFFAOYSA-N |
SMILES canónico |
C=C1C=NC(=O)C=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


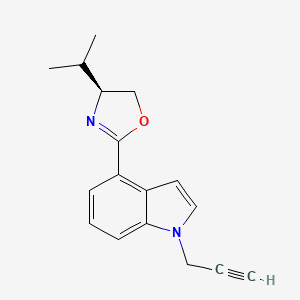


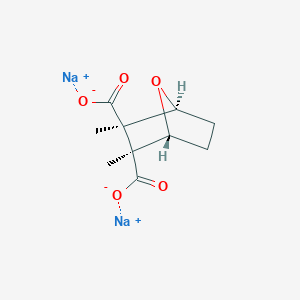



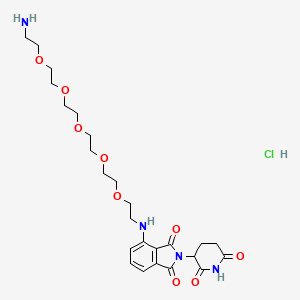
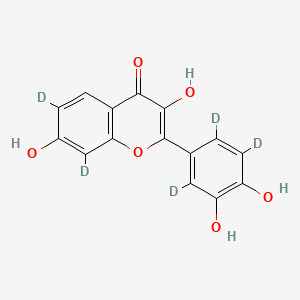
![6-[[2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]chromen-2-one](/img/structure/B12367702.png)
